Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a methyl ester group and an isopropyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an isopropyl-substituted amine with a suitable ester precursor under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the methyl ester group influences its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate, a chiral compound with the molecular formula C10H17NO2 and a molecular weight of approximately 183.25 g/mol, has garnered significant attention for its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a propan-2-yl substituent at the second position and a carboxylate functional group at the third position. The stereochemistry of this compound is crucial, as it influences its interaction with biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Neuroprotective Effects : Similar compounds have shown potential in modulating neurotransmitter systems, which may contribute to neuroprotective properties.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine can exhibit anticancer properties. For instance, compounds structurally related to this compound have demonstrated activity against human lung adenocarcinoma cell lines (A549) in vitro .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The unique structural features allow for specific binding affinities to receptors and enzymes, which can modulate their activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The synthetic pathways often include:
- Formation of the pyrrolidine ring.
- Introduction of the propan-2-yl group.
- Addition of the carboxylate functional group.
These steps are crucial for producing the compound with the desired stereochemistry and biological activity.
Neuroprotective Properties
A study highlighted that similar pyrrolidine derivatives could influence neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.
Anticancer Activity Assessment
In vitro studies involving A549 cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The viability assays indicated a dose-dependent response, emphasizing its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine derivatives:
Compound | Biological Activity | Notes |
---|---|---|
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate | Enzyme interactions | Potential for receptor binding studies |
Methyl 5-oxopyrrolidine derivatives | Anticancer activity | Showed variable efficacy in A549 cells |
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine | Antimicrobial properties | Explored for pharmacological applications |
Properties
IUPAC Name |
methyl 2-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMWZFYLHQWVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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